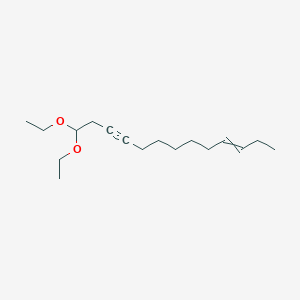
13,13-Diethoxytridec-3-en-10-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-Diethoxytridec-3-en-10-yne is an organic compound with the molecular formula C17H30O2. It is characterized by the presence of a triple bond, a double bond, and two ether groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 13,13-Diethoxytridec-3-en-10-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Etherification: The alkyne undergoes etherification to introduce the diethoxy groups.
Formation of Double Bond:
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
13,13-Diethoxytridec-3-en-10-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double bond or a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether groups, replacing the ethoxy groups with other substituents.
Addition: The double and triple bonds can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Electrophiles: Halogens, hydrogen halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13,13-Diethoxytridec-3-en-10-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 13,13-Diethoxytridec-3-en-10-yne involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to its triple and double bonds, which can participate in various chemical reactions. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
13,13-Diethoxytridec-3-en-10-yne can be compared with other similar compounds, such as:
13,13-Dimethoxytridec-3-en-10-yne: Similar structure but with methoxy groups instead of ethoxy groups.
13,13-Diethoxytridec-3-en-9-yne: Similar structure but with the triple bond at a different position.
13,13-Diethoxytridec-2-en-10-yne: Similar structure but with the double bond at a different position.
Properties
CAS No. |
90890-90-7 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
13,13-diethoxytridec-3-en-10-yne |
InChI |
InChI=1S/C17H30O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h7-8,17H,4-6,9-13,16H2,1-3H3 |
InChI Key |
KLHLFAYGKIAWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCC#CCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
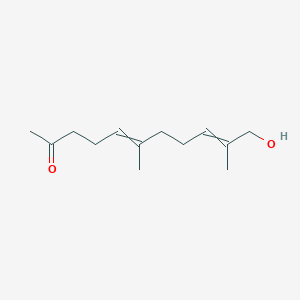
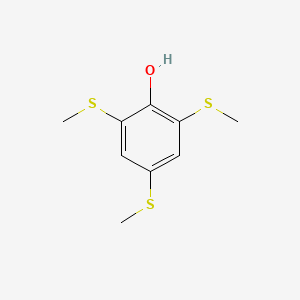
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
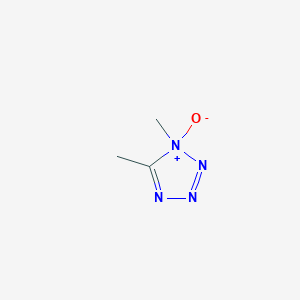
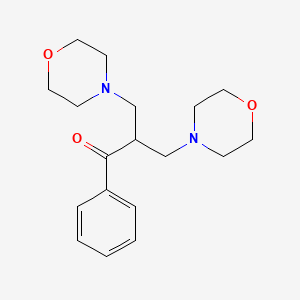


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
